molecular formula C14H28ClNO2 B13991116 trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride CAS No. 28657-03-6

trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride

Cat. No.: B13991116
CAS No.: 28657-03-6
M. Wt: 277.83 g/mol
InChI Key: RLRVXATWFDDCDU-UHFFFAOYSA-N
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Description

trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride: is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, making it a valuable subject of study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride involves several steps. One common method starts with the preparation of trans-4-methylcyclohexanecarboxylic acid, which is then esterified with 2-diethylaminoethanol under acidic conditions to form the ester. The final step involves the conversion of the ester to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations .

Biology: In biological research, this compound is used to study the effects of specific chemical modifications on biological systems. It can serve as a model compound for understanding the interactions between similar molecules and biological targets .

Medicine: It can be used in the synthesis of drugs that target specific pathways or receptors in the body .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in the manufacture of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • trans-4-Methylcyclohexylamine hydrochloride
  • trans-2-(Diethylamino)cyclohexanol
  • trans-4-(Aminomethyl)cyclohexanecarboxylic acid

Comparison: Compared to these similar compounds, trans-(2-Diethylaminoethyl) 4-methylcyclohexanecarboxylate hydrochloride is unique due to its specific structure and functional groups. This uniqueness allows it to participate in a wider range of chemical reactions and applications. For example, the presence of the diethylaminoethyl group enhances its solubility and reactivity compared to other similar compounds .

Properties

CAS No.

28657-03-6

Molecular Formula

C14H28ClNO2

Molecular Weight

277.83 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-methylcyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H27NO2.ClH/c1-4-15(5-2)10-11-17-14(16)13-8-6-12(3)7-9-13;/h12-13H,4-11H2,1-3H3;1H

InChI Key

RLRVXATWFDDCDU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1CCC(CC1)C.Cl

Origin of Product

United States

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